1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone
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Overview
Description
1-(2-Amino-6-azaspiro[34]octan-6-yl)-2-chloroethanone is a chemical compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)piperidine-4-carboxylic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone is unique due to its specific spirocyclic structure and the presence of both amino and chloro functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C9H15ClN2O |
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Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-(2-amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H15ClN2O/c10-5-8(13)12-2-1-9(6-12)3-7(11)4-9/h7H,1-6,11H2 |
InChI Key |
SABQGYXZAZJZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)N)C(=O)CCl |
Origin of Product |
United States |
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